Diethyl 2-(4-chloro-2-fluorophenyl)malonate
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Overview
Description
Diethyl 2-(4-chloro-2-fluorophenyl)malonate is an organic compound with the molecular formula C13H14ClFO4. It is a derivative of malonic acid and features both chloro and fluoro substituents on the phenyl ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-chloro-2-fluorophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 4-chloro-2-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-chloro-2-fluorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Condensation Reactions: Aldehydes or ketones can be used in the presence of a base to facilitate condensation.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.
Condensation Reactions: Products include β-keto esters and other complex molecules.
Scientific Research Applications
Diethyl 2-(4-chloro-2-fluorophenyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of diethyl 2-(4-chloro-2-fluorophenyl)malonate depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form complex molecules. The molecular targets and pathways involved vary based on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(4-chlorophenyl)malonate
- Diethyl 2-(4-fluorophenyl)malonate
- Diethyl 2-(4-bromophenyl)malonate
Uniqueness
Diethyl 2-(4-chloro-2-fluorophenyl)malonate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence its reactivity and the types of reactions it undergoes, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
diethyl 2-(4-chloro-2-fluorophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOUPXFNIJXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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